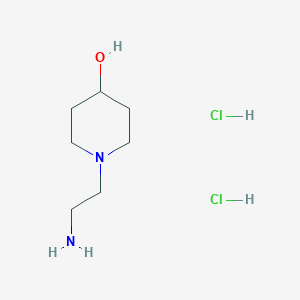

1-(2-Aminoethyl)piperidin-4-ol dihydrochloride

Description

Properties

IUPAC Name |

1-(2-aminoethyl)piperidin-4-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c8-3-6-9-4-1-7(10)2-5-9;;/h7,10H,1-6,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVCQOBFIIVVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555904 | |

| Record name | 1-(2-Aminoethyl)piperidin-4-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110484-18-9 | |

| Record name | 1-(2-Aminoethyl)piperidin-4-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminoethyl)piperidin-4-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination of 4-Piperidone Derivatives

A widely utilized approach involves the reduction of 4-piperidone precursors to introduce the hydroxyl group, followed by aminoethyl functionalization. In Patent CN106432232A , 4-piperidone hydrochloride is first protected as the N-Boc derivative (N-tert-butoxycarbonyl-4-piperidone) using dimethyl dicarbonate under basic conditions (50% aqueous acetone, sodium bicarbonate, 24 hours, 91–93% yield). Subsequent reduction with sodium borohydride and titanium tetraisopropoxide in ammonia-saturated ethanol yields 4-amino-1-Boc-piperidine (82% yield) .

To adapt this for 1-(2-aminoethyl)piperidin-4-ol, the 4-amino group can serve as a precursor for further alkylation. For instance, reacting 4-amino-1-Boc-piperidine with 2-chloroethylamine under basic conditions introduces the aminoethyl sidechain. Final Boc deprotection with hydrochloric acid yields the dihydrochloride salt. Challenges include minimizing over-alkylation and optimizing chloride displacement kinetics.

Nucleophilic Ring-Opening of Oxazolidinones

The MDPI article describes a decarboxylative ring-opening strategy to construct N-aminoethyl piperidines. Using 3-(4-chlorophenyl)-oxazolidin-2-one and 4-piperidinol in dimethyl sulfoxide (DMSO) at 70–150°C, the reaction forms 1-(2-(4-chlorophenylamino)ethyl)piperidin-4-ol via nucleophilic attack at the oxazolidinone carbonyl . While this method targets a chlorophenyl derivative, replacing the aryl group with a primary amine precursor could yield 1-(2-aminoethyl)piperidin-4-ol.

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 70 | 24 | 45 |

| 100 | 12 | 68 |

| 150 | 6 | 72 |

Post-ring-opening, hydrogenolysis or acid hydrolysis removes protecting groups, followed by dihydrochloride salt formation. This route offers regioselectivity but requires tailored oxazolidinone substrates.

Comparative Analysis of Methods

The table below evaluates the three synthetic routes based on yield, complexity, and scalability:

| Method | Key Steps | Yield (%) | Scalability | Challenges |

|---|---|---|---|---|

| Reductive Amination | Boc protection, reduction, alkylation | 60–75 | High | Over-alkylation, multiple steps |

| Oxazolidinone Ring-Opening | Decarboxylative ring-opening | 45–72 | Moderate | Substrate specificity |

| Michael Addition | Cyanoethylation, reduction | 50–65* | Moderate | Nitrile reduction efficiency |

*Theoretical yield based on analogous reactions.

Critical Considerations in Salt Formation

Forming the dihydrochloride salt requires precise stoichiometry. After isolating the free base, treatment with hydrochloric acid (2 equivalents) in ethanol or water precipitates the salt. Patent CN113045484A highlights the importance of pH control during salt formation, with yields exceeding 85% when using concentrated HCl under ice-cooled conditions .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)piperidin-4-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

1-(2-Aminoethyl)piperidin-4-ol dihydrochloride has several notable applications across different scientific domains:

Medicinal Chemistry

- Pharmaceutical Development : The compound serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier.

- Neuropharmacology : Its structural properties make it a candidate for developing drugs that modulate neurotransmitter systems, potentially aiding in the treatment of conditions like depression and anxiety.

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. It has been tested against multiple pathogens with promising results.

| Activity | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | E. coli | 0.078 mg/mL |

| Klebsiella pneumoniae | 0.156 mg/mL | |

| Bacillus subtilis | 0.039 mg/mL | |

| Antifungal | Aspergillus niger | 0.078 mg/mL |

| Aspergillus flavus | 0.156 mg/mL |

Anticancer Research

- The compound has shown potential anticancer activity against various cancer cell lines, indicating its role in developing novel chemotherapeutics.

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT116 (Colon Cancer) | 18.5 |

| MCF-7 (Breast Cancer) | 23 |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various piperidine derivatives, researchers found that modifications to the piperidine structure significantly enhanced antimicrobial properties compared to traditional antibiotics. This study highlighted the potential of this compound as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Properties

A recent investigation focused on the anticancer properties of this compound, demonstrating that it effectively inhibited the growth of HCT116 cells by inducing apoptosis. Flow cytometry analysis revealed significant changes in cell cycle distribution, confirming its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The amino and hydroxyl groups play a crucial role in binding to the active sites of enzymes or receptors, influencing their function and activity .

Comparison with Similar Compounds

Key Research Findings and Trends

Receptor Selectivity: Minor structural changes (e.g., thiazol position, alkyl chain length) drastically alter receptor affinity .

Functional Group Synergy: Combining aminoethyl groups with aromatic systems (e.g., quinolin-3-yl) enhances specificity for targets like 5-HT1F .

Salt Forms : Dihydrochloride salts are prevalent in analogs to optimize pharmacokinetics .

Biological Activity

1-(2-Aminoethyl)piperidin-4-ol dihydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its structural properties that allow it to interact with various biological targets, making it a candidate for therapeutic applications.

- Chemical Formula : C₇H₁₈Cl₂N₂O

- Molecular Weight : 195.15 g/mol

- CAS Number : 110484-18-9

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors in the central nervous system (CNS). The compound has been studied for its effects on:

- Serotonin Receptors : Potentially influencing mood and anxiety.

- Dopamine Receptors : Implicated in reward and motor functions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Shown to inhibit the growth of certain fungal strains.

Antimicrobial Activity

In vitro studies have highlighted the antimicrobial potential of this compound. The Minimum Inhibitory Concentration (MIC) values indicate its potency against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 5.64 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound could be further developed as an antimicrobial agent.

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida albicans, with MIC values ranging from:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A study conducted on various piperidine derivatives, including this compound, revealed significant antibacterial activity against resistant strains of bacteria. The study emphasized structure-activity relationships (SAR), indicating that modifications to the piperidine ring could enhance antimicrobial efficacy.

- Neuropharmacological Studies : Another research effort focused on the neuropharmacological effects of this compound, demonstrating its potential as a therapeutic agent for CNS disorders. The results showed modulation of serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

- Toxicological Assessments : Toxicity studies indicated a favorable safety profile for the compound at therapeutic doses, suggesting its viability for further clinical development.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(2-Aminoethyl)piperidin-4-ol dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer :

- Reductive Amination : Use sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce imine intermediates formed from piperidin-4-ol and 2-aminoethyl precursors. Temperature control (0–25°C) and anhydrous solvents (e.g., THF) are critical to avoid side reactions .

- Substitution Reactions : React piperidin-4-ol derivatives with chloroethylamine hydrochloride in polar aprotic solvents (e.g., DMF) at 60–80°C. Catalytic bases like triethylamine enhance nucleophilicity .

- Optimization : Yield depends on stoichiometry, solvent choice, and reaction time. For example, excess reducing agent improves amine formation but may require post-reaction quenching .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use thin-layer chromatography (TLC) with silica gel plates and a mobile phase of toluene:methanol:acetic acid (10:2:1) to detect impurities. Compare Rf values against reference standards .

- Spectroscopy :

- NMR : Analyze - and -NMR spectra to confirm amine proton integration (~δ 1.5–2.5 ppm for piperidine protons) and dihydrochloride salt formation (broad NH peaks) .

- HPLC-MS : Employ reverse-phase HPLC with a C18 column and ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 193.1 for the free base) .

Q. What solubility and stability considerations are critical for handling this compound?

- Methodological Answer :

- Solubility : Freely soluble in water and methanol (>50 mg/mL at 25°C), sparingly soluble in toluene. Pre-dissolve in aqueous buffers for biological assays .

- Stability :

- Store in airtight, light-protected containers at -20°C to prevent hygroscopic degradation.

- Avoid prolonged exposure to basic conditions (pH >8), which may deprotonate the amine and reduce reactivity .

Advanced Research Questions

Q. What computational approaches predict reaction pathways for modifying this compound?

- Methodological Answer :

- Quantum Chemical Modeling : Use density functional theory (DFT) to calculate transition states for nucleophilic substitutions or redox reactions. Software like Gaussian or ORCA can optimize geometries and predict regioselectivity .

- Reaction Path Sampling : Apply metadynamics or nudged elastic band (NEB) methods to identify low-energy pathways for derivative synthesis (e.g., introducing aryl groups at the piperidine nitrogen) .

Q. How should researchers resolve contradictory data in catalytic activity studies involving this compound?

- Methodological Answer :

- Control Experiments : Replicate reactions under inert atmospheres (e.g., N) to rule out oxidative byproducts. For example, inconsistent catalytic yields may arise from trace metal impurities or moisture .

- Kinetic Profiling : Conduct time-resolved NMR or in-situ IR spectroscopy to monitor intermediate formation. Discrepancies in product ratios (e.g., amine vs. amide) often stem from competing reaction mechanisms .

Q. What strategies optimize enantiomeric purity when synthesizing derivatives?

- Methodological Answer :

- Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective alkylation or amination steps. Reaction temperature (-20°C to 0°C) enhances enantioselectivity .

Data Contradiction Analysis

Example Scenario : Conflicting reports on the compound’s reactivity in cross-coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.